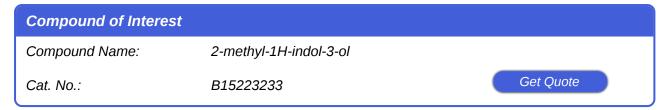


Spectroscopic Analysis of 2-Methyl-1H-indol-3ol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, an indole derivative, and its tautomeric form, 2-methylindolin-3-one, are compounds of interest in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds. A thorough understanding of the spectroscopic characteristics of its derivatives is crucial for their identification, characterization, and the development of novel therapeutic agents. This technical guide addresses the challenge of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methyl-1H-indol-3-ol**.

Challenges in Data Acquisition

A comprehensive search of scientific literature and spectral databases reveals a notable scarcity of readily available, complete spectroscopic data sets (NMR, IR, and MS) specifically for **2-methyl-1H-indol-3-ol** or its keto tautomer, 2-methylindolin-3-one. While extensive data exists for a wide array of substituted 2-methyl-1H-indole derivatives, the specific 3-hydroxy or 3-oxo analogue remains less characterized in publicly accessible resources. This suggests that **2-methyl-1H-indol-3-ol** may often be a reactive intermediate in synthetic pathways, with its detailed spectroscopic analysis not always being the primary focus of resulting publications.

Theoretical Spectroscopic Data and Interpretation



In the absence of comprehensive experimental data, theoretical predictions and analysis of related compounds can provide valuable insights into the expected spectroscopic features of **2-methyl-1H-indol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-methyl-1H-indol-3-ol** is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton, the O-H proton, and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the hydroxyl and amino groups. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration. The methyl group at the C2 position would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the eight unique carbon atoms in the indole ring system and the one carbon of the methyl group. The chemical shift of the C3 carbon, bearing the hydroxyl group, would be significantly deshielded.

Tautomerism: It is important to consider the keto-enol tautomerism between **2-methyl-1H-indol-3-ol** (enol form) and 2-methylindolin-3-one (keto form). The equilibrium between these two forms would be solvent-dependent and would be reflected in the NMR spectra. In the keto form, one would expect to see signals corresponding to a methylene group (CH₂) and a carbonyl group (C=O).

Infrared (IR) Spectroscopy

The IR spectrum of **2-methyl-1H-indol-3-ol** would be characterized by specific absorption bands indicating the presence of key functional groups:

- O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.
- N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.
- C-H stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3100 cm⁻¹ region.



- C=C stretch: Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.
- C-O stretch: The C-O stretching vibration of the hydroxyl group would likely appear in the 1050-1250 cm⁻¹ region.

For the keto tautomer, 2-methylindolin-3-one, a strong absorption band corresponding to the C=O stretch would be expected in the range of 1680-1750 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of **2-methyl-1H-indol-3-ol** would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO), as well as fragmentation of the indole ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **2-methyl-1H-indol-3-ol** are not readily available, general methodologies for the characterization of indole derivatives can be applied.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C{¹H}, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy



- Sample Preparation: The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet, as a thin film on a salt plate (for oils or liquids), or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

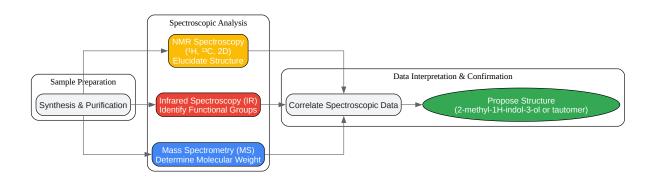
Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would be used to generate ions.
- Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

To systematically analyze an unknown sample suspected to be **2-methyl-1H-indol-3-ol**, the following logical workflow can be employed.





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Caption: Workflow for the spectroscopic characterization of **2-methyl-1H-indol-3-ol**.

Conclusion

While direct and comprehensive experimental spectroscopic data for **2-methyl-1H-indol-3-ol** is not widely reported, a combination of theoretical predictions and established analytical techniques provides a solid framework for its characterization. Researchers and professionals in drug development who encounter this compound are encouraged to perform detailed spectroscopic analyses as outlined in this guide to confirm its structure and purity. The elucidation of its complete spectroscopic profile would be a valuable contribution to the chemical literature.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-1H-indol-3-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15223233#spectroscopic-data-of-2-methyl-1h-indol-3-ol-nmr-ir-ms]

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